molecular formula C17H18N2O2 B11642787 N-(4-methylbenzyl)-N'-(2-methylphenyl)ethanediamide

N-(4-methylbenzyl)-N'-(2-methylphenyl)ethanediamide

Cat. No.: B11642787
M. Wt: 282.34 g/mol
InChI Key: FUMBVDFSQQSSCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methylbenzyl)-N’-(2-methylphenyl)ethanediamide is an organic compound that belongs to the class of ethanediamides This compound features two aromatic rings, one with a methyl group at the para position and the other with a methyl group at the ortho position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylbenzyl)-N’-(2-methylphenyl)ethanediamide typically involves the reaction of 4-methylbenzylamine with 2-methylphenyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of N-(4-methylbenzyl)-N’-(2-methylphenyl)ethanediamide might involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the reaction conditions and scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylbenzyl)-N’-(2-methylphenyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(4-methylbenzyl)-N’-(2-methylphenyl)ethanediamide exerts its effects depends on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the biological context and the specific effects being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylbenzyl)-N’-(2-chlorophenyl)ethanediamide
  • N-(4-methylbenzyl)-N’-(2-methoxyphenyl)ethanediamide
  • N-(4-methylbenzyl)-N’-(2-nitrophenyl)ethanediamide

Uniqueness

N-(4-methylbenzyl)-N’-(2-methylphenyl)ethanediamide is unique due to the specific positioning of the methyl groups on the aromatic rings, which can influence its chemical reactivity and biological activity. This structural uniqueness can lead to different interactions with biological targets and varied applications in scientific research.

Properties

Molecular Formula

C17H18N2O2

Molecular Weight

282.34 g/mol

IUPAC Name

N'-(2-methylphenyl)-N-[(4-methylphenyl)methyl]oxamide

InChI

InChI=1S/C17H18N2O2/c1-12-7-9-14(10-8-12)11-18-16(20)17(21)19-15-6-4-3-5-13(15)2/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21)

InChI Key

FUMBVDFSQQSSCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC=CC=C2C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.